molecular formula C26H28O6 B7782700 METHYL-6-O-TRIPHENYLMETHYL-ALPHA-D-GLUCOPYRANOSIDE

METHYL-6-O-TRIPHENYLMETHYL-ALPHA-D-GLUCOPYRANOSIDE

Cat. No.: B7782700
M. Wt: 436.5 g/mol
InChI Key: WYAMNJUPQNEGOI-RXFVIIJJSA-N
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Description

Methyl-6-O-triphenylmethyl-alpha-D-glucopyranoside (CAS: 54325-28-9) is a chemically modified derivative of D-glucose. Its molecular formula is C25H26O6, with a molecular weight of 422.47 g/mol . The compound features a triphenylmethyl (trityl) group at the 6-O position, a common strategy in carbohydrate chemistry to protect primary hydroxyl groups during synthetic processes. The trityl group is highly sterically bulky, providing robust protection against nucleophilic attacks and oxidation. It is typically synthesized by reacting D-glucose with trityl chloride under controlled conditions, followed by methylation of the anomeric hydroxyl group .

This compound is primarily utilized in oligosaccharide and glycoconjugate synthesis, where selective protection of hydroxyl groups is critical. The trityl group’s acid-labile nature allows for mild cleavage (e.g., using dilute acetic acid), preserving other functional groups in the molecule .

Properties

IUPAC Name

(2S,3R,4S,5S,6R)-2-methoxy-6-(trityloxymethyl)oxane-3,4,5-triol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28O6/c1-30-25-24(29)23(28)22(27)21(32-25)17-31-26(18-11-5-2-6-12-18,19-13-7-3-8-14-19)20-15-9-4-10-16-20/h2-16,21-25,27-29H,17H2,1H3/t21-,22-,23+,24-,25+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYAMNJUPQNEGOI-RXFVIIJJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1C(C(C(C(O1)COC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)COC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Optimization

The reaction is typically conducted in anhydrous dimethylformamide (DMF) or pyridine under nitrogen atmosphere. Key parameters include:

  • Base : 4-Dimethylaminopyridine (DMAP) or triethylamine (TEA) as catalysts.

  • Temperature : 0°C initially, followed by gradual warming to room temperature.

  • Molar Ratios : A 1.1:1 molar ratio of trityl chloride to methyl α-D-glucopyranoside ensures complete conversion.

For example, Amigues et al. achieved a 94% yield by reacting methyl α-D-glucopyranoside with trityl chloride in pyridine at 75°C for 18 hours. In contrast, Khan et al. reported a 96.43% yield using DMAP/TEA in DMF at 0°C, followed by overnight stirring at room temperature. The choice of solvent and base significantly impacts reaction efficiency: pyridine acts as both solvent and base, simplifying purification, while DMAP accelerates the reaction via nucleophilic catalysis.

Table 1: Comparative Analysis of Base Systems

Base/Solvent SystemTemperature (°C)Time (h)Yield (%)Reference
DMAP/TEA in DMF0 → 251896.43
Pyridine751894

Mechanistic Insights

The reaction proceeds via a two-step mechanism:

  • Activation : Trityl chloride reacts with the base (e.g., DMAP) to form a trityl-pyridinium intermediate, enhancing electrophilicity.

  • Nucleophilic Attack : The primary hydroxyl group at C6 attacks the activated trityl group, forming the protected glucopyranoside. The steric hindrance of the trityl moiety ensures regioselectivity, as secondary hydroxyl groups (C2, C3, C4) remain unprotected.

Regioselective Protection Strategies

Hydrogen Bond-Directed Selectivity

Regioselectivity in tritylation is governed by hydrogen bonding networks. Kurahashi et al. demonstrated that the C6 hydroxyl group participates in fewer intramolecular hydrogen bonds compared to secondary hydroxyl groups, making it more nucleophilic. This selectivity is further enhanced in polar aprotic solvents like DMF, which stabilize the transition state through solvation.

Purification and Characterization

Chromatographic Techniques

Crude products are purified via silica gel column chromatography using methanol-chloroform (1:24 v/v) as the eluent. The high lipophilicity of the trityl group facilitates separation from unprotected starting materials.

Spectroscopic Confirmation

  • NMR Spectroscopy : Key signals include:

    • ¹H NMR : A singlet at δ 3.21 ppm for the methoxy group (1-OCH₃) and aromatic protons (δ 7.20–7.40 ppm) from the trityl group.

    • ¹³C NMR : Resonances at δ 101.83 ppm (trityl quaternary carbon) and δ 99.56 ppm (anomeric carbon).

  • Mass Spectrometry : LC-MS analysis confirms the molecular ion peak at m/z 437.4801 [M + 1]⁺.

Applications in Carbohydrate Chemistry

Methyl-6-O-trityl-α-D-glucopyranoside serves as a precursor for further functionalization:

  • Acylation : The unprotected secondary hydroxyl groups (C2, C3, C4) can be selectively acetylated or sulfonylated.

  • Glycosylation : The trityl group stabilizes the glycosidic bond during oligosaccharide synthesis.

Challenges and Limitations

  • Cost and Handling : Trityl chloride is moisture-sensitive and requires anhydrous conditions.

  • Deprotection : Removal of the trityl group necessitates harsh acids (e.g., trifluoroacetic acid), which may degrade acid-labile substrates .

Scientific Research Applications

Applications in Scientific Research

  • Synthesis of Glycosides and Carbohydrates
    • Methyl-6-O-triphenylmethyl-alpha-D-glucopyranoside serves as an intermediate in the synthesis of more complex carbohydrates and glycosides. It can be utilized to create various substituted glucopyranosides depending on the nucleophiles employed during reactions .
  • Carbohydrate-Protein Interactions
    • This compound is instrumental in studying carbohydrate-protein interactions, which are crucial for understanding biological processes such as cell signaling and recognition .
  • Building Block for Glycoconjugates
    • It acts as a building block for glycoconjugates, which are vital for various biological functions including immunity and cell communication .
  • Drug Delivery Systems
    • Research has indicated potential applications in drug delivery systems, where it can be modified to enhance the bioavailability of therapeutic agents .
  • Antimicrobial Activity
    • Recent studies have explored derivatives of methyl-alpha-D-glucopyranoside, demonstrating notable antimicrobial properties against various pathogens, with minimum inhibitory concentrations (MICs) ranging from 0.75 µg/mL to 1.50 µg/mL .
  • Anticancer Research
    • Some derivatives have shown promise in inhibiting cancer cell proliferation, indicating that this compound could be a precursor for developing anticancer agents .

Data Table: Summary of Applications

Application AreaDescriptionReferences
Synthesis of GlycosidesUsed as an intermediate for synthesizing complex carbohydrates and glycosides
Carbohydrate-Protein InteractionsEssential for studying interactions critical to biological processes
Glycoconjugate Building BlockServes as a precursor for creating glycoconjugates
Drug Delivery SystemsPotential use in enhancing bioavailability of drugs
Antimicrobial ActivityDemonstrated efficacy against pathogens with low MIC values
Anticancer ResearchInhibitory effects on cancer cell proliferation; potential for new anticancer drugs

Case Study 1: Antimicrobial Efficacy

A recent study synthesized eight derivatives of methyl-alpha-D-glucopyranoside, revealing that most exhibited significant antifungal and antibacterial activities. The derivatives were tested against seven pathogens, showcasing their potential as therapeutic agents in treating infections .

Case Study 2: Anticancer Properties

Another investigation assessed the effects of methyl-alpha-D-glucopyranoside derivatives on Ehrlich ascites carcinoma (EAC) cell lines. Compound derivatives demonstrated varying degrees of cytotoxicity, with some achieving IC50 values that suggest potential for further development as anticancer therapeutics .

Mechanism of Action

The mechanism of action of METHYL-6-O-TRIPHENYLMETHYL-ALPHA-D-GLUCOPYRANOSIDE primarily involves its role as a protected glucose derivative. The trityl group provides steric hindrance, preventing reactions at the sixth position while allowing modifications at other positions. This selective protection is crucial in the stepwise synthesis of complex carbohydrate structures.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences

The table below compares methyl-6-O-triphenylmethyl-alpha-D-glucopyranoside with related glucopyranoside derivatives and analogs:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Protecting Group(s) Cleavage Conditions Primary Applications
This compound 54325-28-9 C25H26O6 422.47 Triphenylmethyl (6-O) Mild acid (e.g., acetic acid) Carbohydrate protection
Methyl 2,3,6-tri-O-benzyl-alpha-D-glucopyranoside 19488-48-3 C28H32O6 464.55 Benzyl (2-O, 3-O, 6-O) Hydrogenolysis (H₂/Pd) Oligosaccharide synthesis
Allyl alpha-D-glucopyranoside N/A C9H16O6 220.22 Allyl (1-O) Pd(0)-catalyzed removal Orthogonal protection
Methyl alpha-D-fucopyranoside 1128-40-1 C7H14O5 178.18 None (6-deoxy structure) N/A Deoxy sugar studies

Detailed Analysis

Protection Strategies and Reactivity
  • This compound: The trityl group’s steric bulk provides exceptional protection for primary hydroxyl groups. Its acid sensitivity enables selective deprotection without disrupting base-sensitive groups (e.g., benzyl or allyl). However, its hydrophobicity reduces solubility in polar solvents, which may complicate reactions .
  • Methyl 2,3,6-tri-O-benzyl-alpha-D-glucopyranoside: Benzyl groups are smaller than trityl and protect secondary hydroxyls (2-O, 3-O) and the primary 6-O position. They require harsher cleavage conditions (e.g., hydrogenolysis), limiting compatibility with acid-sensitive substrates. Benzyl-protected derivatives are widely used in glycosylation due to their versatility .
  • Allyl alpha-D-glucopyranoside: The allyl group is orthogonal to trityl and benzyl, enabling sequential deprotection. Its removal via palladium catalysts (e.g., Pd/C) is highly selective, making it ideal for stepwise synthesis of complex glycans .
  • Methyl alpha-D-fucopyranoside: This 6-deoxy analog lacks a hydroxyl group at the 6-position, making it structurally distinct.
Molecular Weight and Solubility
  • The trityl derivative has the highest molecular weight (422.47 g/mol) due to the bulky aromatic group, reducing its solubility in aqueous media.
  • Benzyl-protected compounds (e.g., 464.55 g/mol) are moderately hydrophobic, while allyl derivatives (220.22 g/mol) exhibit better solubility in organic solvents .

Biological Activity

Methyl-6-O-triphenylmethyl-α-D-glucopyranoside (MTPG) is a synthetic glycoside derivative that has garnered attention for its potential biological activities. This article reviews the compound's synthesis, biological properties, and relevant research findings, including case studies and data tables that illustrate its effects on various biological systems.

MTPG has the molecular formula C26H28O6C_{26}H_{28}O_6 and a molecular weight of 436.5 g/mol. It is characterized by the presence of a triphenylmethyl group at the 6-position of the glucopyranoside structure, which contributes to its unique chemical properties and biological activities .

Synthesis

The synthesis of MTPG involves the reaction of methyl α-D-glucopyranoside with triphenylmethyl chloride in a dimethylformamide (DMF) solvent under controlled temperature conditions. The process yields MTPG with high purity, allowing for subsequent biological evaluations .

Antimicrobial Activity

MTPG has been evaluated for its antimicrobial properties against various pathogens. In a study assessing several methyl α-D-glucopyranoside derivatives, MTPG exhibited significant inhibitory effects against Gram-positive bacteria, including Staphylococcus aureus and Enterococcus faecalis. The minimum inhibitory concentration (MIC) values indicated that MTPG could effectively reduce bacterial growth at low concentrations .

Table 1: Antimicrobial Activity of MTPG Derivatives

CompoundBacterial StrainMIC (mM)
Methyl-6-O-triphenylmethyl-α-D-glucopyranosideS. aureus ATCC 292130.02
Methyl-6-O-triphenylmethyl-α-D-glucopyranosideE. faecalis ATCC 292120.03

Cytotoxicity Studies

In vitro studies have demonstrated that MTPG can inhibit the proliferation of cancer cells, specifically Ehrlich ascites carcinoma (EAC) cells. The compound showed an IC50 value of 2602.23 μg/mL, indicating moderate antiproliferative activity . Molecular docking studies further revealed that MTPG binds effectively to specific protein targets, suggesting potential mechanisms for its anticancer effects.

Table 2: Cytotoxicity Data for MTPG

Cell LineIC50 (μg/mL)
Ehrlich Ascites Carcinoma (EAC)2602.23

The biological activity of MTPG is attributed to its ability to interact with cellular membranes and proteins. Molecular dynamics simulations have shown that the compound maintains stable conformations upon binding to target proteins, which is crucial for its biological efficacy . Additionally, POM (Petra/Osiris/Molinspiration) bioinformatics analyses indicate favorable pharmacokinetic properties, including good toxicity profiles and bioavailability .

Case Studies

Several case studies have highlighted the potential applications of MTPG in therapeutic settings:

  • Antimicrobial Treatment : A study conducted on various glycosides, including MTPG, demonstrated their effectiveness in inhibiting bacterial adhesion and growth in vitro, supporting their use as potential antimicrobial agents .
  • Cancer Research : Research focusing on the antiproliferative effects of MTPG on EAC cells suggests that it could serve as a lead compound in developing new cancer therapies .

Chemical Reactions Analysis

Method 1: Direct Tritylation in DMF

  • Reactants : Methyl α-D-glucopyranoside (1 ), triphenylmethyl chloride (TrCl), DMF, DMAP/TEA.

  • Conditions : 0°C for 6 hours, followed by stirring at ambient temperature overnight .

  • Purification : Silica gel chromatography (CH₃OH:CHCl₃ = 1:24).

  • Yield : 80–96% .

Method 2: Pyridine-Mediated Tritylation

  • Reactants : Methyl α-D-glucopyranoside (1 ), TrCl, pyridine.

  • Conditions : 100°C (373 K) for 3 hours under argon, then stirred at room temperature for 24 hours .

  • Purification : Recrystallization (MeOH:petroleum ether).

  • Yield : 80% .

Key Reaction :

Methyl α-D-glucopyranoside+TrClDMAP/TEADMF, 0°CMGP-Trt+HCl\text{Methyl α-D-glucopyranoside} + \text{TrCl} \xrightarrow[\text{DMAP/TEA}]{\text{DMF, 0°C}} \text{MGP-Trt} + \text{HCl}

Derivatization Reactions

MGP-Trt serves as a precursor for synthesizing acylated and sulfonylated derivatives. The C-2, C-3, and C-4 hydroxyl groups are selectively functionalized due to steric protection of the C-6 trityl group.

Acylation with Aliphatic/Aromatic Chains

  • Reactants : MGP-Trt (2 ), acyl chlorides (e.g., lauryl chloride, myristoyl chloride).

  • Conditions : 0°C in DMF with TEA .

  • Products :

    CompoundAcylating AgentYield (%)m.p. (°C)
    3 Lauryl chloride74.15111–112
    4 Myristoyl chloride96.43118–120
    5 Benzoyl chloride89.12125–127

Example Reaction :

MGP-Trt+3RCOClTEADMF, 0°CMGP-Trt-tri-O-acyl+3HCl\text{MGP-Trt} + 3 \text{RCOCl} \xrightarrow[\text{TEA}]{\text{DMF, 0°C}} \text{MGP-Trt-tri-O-acyl} + 3 \text{HCl}

Sulfonylation

  • Reactants : MGP-Trt (2 ), benzenesulfonyl chloride.

  • Conditions : Similar to acylation, with TEA as a base .

  • Product :

    CompoundSulfonating AgentYield (%)m.p. (°C)
    6 Benzenesulfonyl chloride74.15111–112

Example Reaction :

MGP-Trt+3PhSO₂ClTEADMFMGP-Trt-tri-O-sulfonyl+3HCl\text{MGP-Trt} + 3 \text{PhSO₂Cl} \xrightarrow[\text{TEA}]{\text{DMF}} \text{MGP-Trt-tri-O-sulfonyl} + 3 \text{HCl}

Structural and Conformational Analysis

  • Crystal Structure : MGP-Trt adopts a chair conformation with extensive intra-/intermolecular hydrogen bonds (O–H⋯O, C–H⋯O) .

  • Spectroscopic Data :

    • FTIR : C–O stretching at 1707–1713 cm⁻¹ (acyl/sulfonyl groups) .

    • NMR : δ 55.44 ppm (C-1 OCH₃), δ 81.27 ppm (C-6 trityl) .

Mechanistic Insights from Molecular Modeling

  • Docking Studies : Compound 6 showed the highest binding energy (-9.8 kcal/mol) against 4URO and 4XE3 receptors .

  • ADMET/POM Analysis : Derivatives demonstrated low toxicity (Osiris risk score < 0) and favorable pharmacokinetics .

Q & A

Q. What are the common synthetic strategies for preparing methyl-6-O-triphenylmethyl-α-D-glucopyranoside?

  • Methodological Answer : Synthesis typically involves regioselective protection of the 6-hydroxyl group using triphenylmethyl chloride (TrCl) under anhydrous conditions. A base such as pyridine or triethylamine is used to deprotonate the hydroxyl group and facilitate nucleophilic substitution. For example, analogous procedures for methyl 6-O-sulfonyl glucopyranosides involve stepwise protection of hydroxyl groups, followed by selective sulfonylation . For tritylation, the reaction is monitored via TLC, and purification is achieved using silica gel chromatography. Critical parameters include reaction temperature (0–25°C) and stoichiometric control to avoid over-substitution.

Q. How is the structural integrity of methyl-6-O-triphenylmethyl-α-D-glucopyranoside confirmed post-synthesis?

  • Methodological Answer : Structural characterization employs:
  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR identify the α-anomeric configuration (e.g., 1H^1H-NMR: δ ~4.8–5.2 ppm for anomeric proton) and regioselective tritylation (absence of 6-OH signal).
  • FTIR : Absence of O-H stretch (~3400 cm1^{-1}) at the 6-position and presence of aromatic C-H stretches (~3050 cm1^{-1}) confirm trityl group incorporation .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., calculated for C27H _{27}H _{30}O6_6: 450.204 g/mol).

Advanced Research Questions

Q. How do steric effects influence the regioselective introduction of the trityl group at the 6-O position?

  • Methodological Answer : The bulky trityl group preferentially reacts with the primary 6-OH due to lower steric hindrance compared to secondary hydroxyls (2-, 3-, 4-positions). Reaction conditions are optimized using aprotic solvents (e.g., dichloromethane) and slow addition of TrCl to minimize competing reactions. Computational modeling (e.g., DFT) can predict steric accessibility, while kinetic studies using 1H^1H-NMR track reaction progress. Evidence from analogous 6-O-sulfonyl derivatives highlights the importance of steric control in regioselectivity .

Q. What are the applications of methyl-6-O-triphenylmethyl-α-D-glucopyranoside in enzymatic or biochemical studies?

  • Methodological Answer : The trityl group serves as a temporary protecting group in carbohydrate chemistry, enabling selective deprotection for oligosaccharide synthesis. For example:
  • Glycosidase Substrate Studies : Derivatives like 4-methylumbelliferyl glucopyranosides are used to assay enzyme activity .
  • Tracer Synthesis : Radiolabeled analogs (e.g., 18F^{18}F-modified glucopyranosides) can be synthesized for metabolic pathway tracking .
    Experimental setups involve incubating the compound with target enzymes (e.g., α-glucosidases) and monitoring hydrolysis via fluorescence or LC-MS.

Q. How can researchers resolve contradictions in purity assessments of synthetic batches?

  • Methodological Answer : Discrepancies between analytical methods (e.g., HPLC vs. NMR) often arise from residual solvents or byproducts. A multi-technique approach is recommended:
  • HPLC-PDA : Quantifies purity (>95%) and detects UV-active impurities.
  • 1H^1H-NMR Integration : Compares integral ratios of diagnostic protons (e.g., anomeric vs. trityl aromatic protons).
  • Elemental Analysis : Validates C/H/O ratios.
    For persistent issues, orthogonal methods like 1H^1H-1H^1H COSY or HSQC NMR elucidate structural anomalies .

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